3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Overview
Description
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is a synthetic organic compound with the molecular formula C9H5Cl3F2O2 It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenacyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and difluoromethyl ether.
Formation of Intermediate: The hydroxy group of 3,5-dichloro-4-hydroxybenzaldehyde is first converted to a difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Phenacyl Chloride Formation: The resulting intermediate is then reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the phenacyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of phenacyl ketones or carboxylic acids.
Reduction Reactions: Formation of phenacyl alcohols or hydrocarbons.
Scientific Research Applications
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dichloro-4’-methoxyphenacyl chloride
- 3’,5’-Dichloro-4’-fluorophenacyl chloride
- 3’,5’-Dichloro-4’-trifluoromethoxyphenacyl chloride
Uniqueness
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)8(6(12)2-4)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMVKCPUUUSEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179645 | |
Record name | Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901179645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806352-05-5 | |
Record name | Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806352-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901179645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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